molecular formula C24H32N4O2 B14150103 Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 842972-05-8

Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B14150103
CAS No.: 842972-05-8
M. Wt: 408.5 g/mol
InChI Key: YHRQGBWMXFJBPJ-UHFFFAOYSA-N
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Description

Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a complex organic compound that features a quinoxaline core, a piperidine ring, and a heptyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using 3-methylpiperidine as a starting material.

    Esterification: The final step involves the esterification of the cyanoquinoxaline intermediate with heptyl alcohol under acidic conditions to form the heptyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the quinoxaline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines or other derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the development of new pharmaceuticals.

    Medicine: Its potential as a drug candidate for various diseases is being explored.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions could involve binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Heptyl cyano[3-(3,5-dimethyl-1-piperidinyl)-2-quinoxalinyl]acetate
  • Heptyl cyano[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]acetate
  • Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

Uniqueness

Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

842972-05-8

Molecular Formula

C24H32N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

heptyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

InChI

InChI=1S/C24H32N4O2/c1-3-4-5-6-9-15-30-24(29)19(16-25)22-23(28-14-10-11-18(2)17-28)27-21-13-8-7-12-20(21)26-22/h7-8,12-13,18-19H,3-6,9-11,14-15,17H2,1-2H3

InChI Key

YHRQGBWMXFJBPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC(C3)C

Origin of Product

United States

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